molecular formula C22H24N4O3S B337067 4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol

4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol

Cat. No.: B337067
M. Wt: 424.5 g/mol
InChI Key: NRAHEMFKQYSLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazino ring fused with a benzoxazepine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of a suitable benzoxazepine precursor with a triazino derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group in the compound can be oxidized to form quinones.

    Reduction: The triazino ring can undergo reduction reactions to form dihydro derivatives.

    Substitution: The butylthio group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. .

Scientific Research Applications

4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4-[3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol include other triazino-benzoxazepine derivatives, such as:

Properties

Molecular Formula

C22H24N4O3S

Molecular Weight

424.5 g/mol

IUPAC Name

4-(3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)-2-ethoxyphenol

InChI

InChI=1S/C22H24N4O3S/c1-3-5-12-30-22-24-21-19(25-26-22)15-8-6-7-9-16(15)23-20(29-21)14-10-11-17(27)18(13-14)28-4-2/h6-11,13,20,23,27H,3-5,12H2,1-2H3

InChI Key

NRAHEMFKQYSLRP-UHFFFAOYSA-N

SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)O)OCC)N=N1

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC(=C(C=C4)O)OCC)N=N1

Origin of Product

United States

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